Product packaging for DIFO-Biotin(Cat. No.:)

DIFO-Biotin

Cat. No.: B1156537
M. Wt: 646.79
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

DIFO-Biotin is a specialized chemical reagent designed for sensitive detection and enrichment of azide-modified biomolecules via copper-free click chemistry. This conjugate pairs a biotin affinity tag with a difluorinated cyclooctyne (DIFO) core, which undergoes a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. The DIFO structure is engineered with electron-withdrawing fluorine atoms adjacent to the triple bond, which narrows the HOMO-LUMO gap and lowers the activation energy, resulting in significantly enhanced reaction rates with azides compared to non-fluorinated cyclooctynes . This reagent is particularly valuable in glycobiology and proteomics for labeling metabolically incorporated azide-bearing glycans, such as O-GlcNAc modified proteins, facilitating their pull-down and analysis . A key application is the intracellular detection of post-translational modifications where the use of cytotoxic copper catalysts is undesirable. Researchers should note that the strained alkyne core can also exhibit reactivity with abundant intracellular sulfhydryl groups; optimal specificity for azides is achieved by thoroughly blocking free thiols prior to use . This compound is supplied as a solution for ease of use in various assay systems. This product is For Research Use Only. Not for use in diagnostic or therapeutic procedures.

Properties

Molecular Formula

C₃₀H₄₈F₂N₄O₇S

Molecular Weight

646.79

Synonyms

N-(1-((6,6-Difluorocyclooct-4-yn-1-yl)oxy)-2-oxo-7,10,13-trioxa-3-azahexadecan-16-yl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide

Origin of Product

United States

Synthetic Methodologies and Structural Elucidation of Difo Biotin Analogs

Precursor Synthesis and Functionalization for DIFO-Biotin Conjugation

The synthesis of this compound hinges on the preparation of two key precursors: a functionalized DIFO core and an activated biotin (B1667282) derivative.

Functionalization of Biotin: Biotin itself is a vitamin (Vitamin H) that can be synthesized from precursors like L-cysteine or via pathways involving intermediates such as pimeloyl-CoA. nih.govnih.govgoogle.com For conjugation to the DIFO scaffold, the carboxylic acid group of biotin's valeric acid side chain is typically activated. A common method involves reacting biotin with N-hydroxysuccinimide (NHS) and a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to form a stable Biotin-NHS ester. Alternatively, an amine-functionalized biotin can be used to react with an activated DIFO component. nih.gov

Table 1: Key Precursors in this compound Synthesis
PrecursorRole in SynthesisKey Synthetic StepReference
1,3-cyclooctanedioneStarting material for the DIFO coreDifluorination with Selectfluor acs.orgnih.gov
2,2-difluoro-1,3-cyclooctanedioneKey intermediate in DIFO synthesisUndergoes further reactions to form the cyclooctyne (B158145) acs.orgnih.gov
D-BiotinProvides the affinity tagActivation of its carboxylic acid group iris-biotech.de
Biotin-NHS esterActivated form of biotin for conjugationReaction of biotin with NHS/EDC

Chemical Approaches for Integrating Biotin with Difluorinated Cyclooctyne Scaffolds

The final assembly of this compound is achieved by covalently linking the functionalized DIFO precursor with the activated biotin derivative. The most prevalent method is amide bond formation.

This involves reacting an amine-functionalized DIFO derivative (DIFO-amine) with an activated biotin, such as a Biotin-NHS ester. The reaction is typically carried out in an anhydrous polar aprotic solvent like dimethylformamide (DMF) in the presence of a non-nucleophilic base, such as triethylamine, to neutralize the acid byproduct.

Alternatively, a DIFO precursor bearing a carboxylic acid can be activated, for example, as a pentafluorophenyl (PFP) ester, and then reacted with an amine-derivatized biotin. acs.orgnih.gov This approach offers flexibility in the synthetic strategy. The resulting this compound conjugate is then purified using techniques like column chromatography or high-performance liquid chromatography (HPLC) to ensure high purity for biological applications.

The linkage between the DIFO and biotin components can be varied. For instance, polyethylene (B3416737) glycol (PEG) linkers can be incorporated to improve the solubility and pharmacokinetic properties of the resulting probe. nih.gov

Table 2: Common Conjugation Reactions for this compound Synthesis
Reactant 1 (DIFO derivative)Reactant 2 (Biotin derivative)Reaction TypeTypical ConditionsReference
DIFO-amineBiotin-NHS esterAmide couplingAnhydrous DMF, triethylamine, 25°C
DIFO-PFP esterAmine-functionalized BiotinAmide couplingDMF nih.gov

Design Principles for Modulating Reactivity and Specificity in DIFO-Based Probes

The design of effective bioorthogonal probes like this compound is guided by several key principles aimed at optimizing their performance in complex biological systems. nih.govacs.orgresearchgate.net

Reactivity: The high reactivity of DIFO in SPAAC reactions is a result of two main factors: ring strain and electronic activation.

Ring Strain: Cyclooctynes, being the smallest stable cyclic alkynes, possess significant ring strain (approximately 18 kcal/mol), which lowers the activation energy for the [3+2] cycloaddition with azides. acs.org

Electronic Activation: The introduction of electron-withdrawing fluorine atoms adjacent to the alkyne (propargylic position) further enhances reactivity by lowering the energy of the alkyne's Lowest Unoccupied Molecular Orbital (LUMO). acs.org This modification leads to a significantly faster reaction rate compared to non-fluorinated cyclooctynes. acs.orgpnas.org Kinetic studies have shown that DIFO reagents react with azides 17 to 63 times faster than other strain-promoted cycloaddition reagents. pnas.org

Specificity and Stability: For a probe to be effective, it must be highly selective for its target (the azide) and stable in the biological environment. acs.org DIFO probes exhibit excellent stability towards biologically relevant nucleophiles such as thiols, amines, and alcohols at physiological pH. acs.org This inertness prevents off-target reactions with endogenous biomolecules, ensuring that labeling is specific to the azide-tagged targets. However, some studies have noted potential side reactions of cyclooctynes with thiols under certain conditions, which can be mitigated by experimental design, such as performing labeling in membrane fractions where free thiol concentrations are lower. researchgate.netmdpi.com

Modularity and Accessibility: The design of second-generation DIFO analogs focused on improving synthetic accessibility without compromising reactivity. nih.gov By altering the linker attachment point from a C-O bond to a more stable C-C bond, the synthesis was dramatically simplified from a 12-step process with a ~1% yield to a much more efficient route. acs.orgnih.gov This modular design allows for the straightforward attachment of various reporter tags, like biotin, through functional handles such as carboxylic acids. acs.orgnih.gov

Table 3: Comparison of Cyclooctyne-Based Probes
Probe TypeKey FeatureRelative ReactivityAdvantageReference
Non-fluorinated CyclooctynesRelies solely on ring strainSlowerSimpler structure pnas.org
DIFO (Difluorinated Cyclooctyne)Ring strain + electronic activationFaster (e.g., k ≈ 7.6 x 10⁻² M⁻¹s⁻¹)High sensitivity and rapid labeling acs.orgpnas.org
Second-Generation DIFOOptimized synthetic route (C-C linker)Comparable to original DIFO (k ≈ 8.6-9.0 x 10⁻² M⁻¹s⁻¹)Synthetically tractable, high yield acs.orgnih.gov

Mechanistic Insights into Difo Biotin Bioorthogonal Ligation

Elucidation of the Strain-Promoted [3+2] Dipolar Cycloaddition Mechanism

The bioorthogonal ligation of DIFO-Biotin with an azide-containing molecule proceeds through a strain-promoted azide-alkyne cycloaddition (SPAAC), a type of [3+2] dipolar cycloaddition. nih.gov This reaction is driven by the significant ring strain inherent in the cyclooctyne (B158145) ring of the DIFO moiety. nih.gov The triple bond within the eight-membered ring is forced into a non-linear geometry, creating a high-energy state that is readily relieved through reaction with a 1,3-dipole, such as an azide (B81097). acs.org

The mechanism involves the concerted interaction of the highest occupied molecular orbital (HOMO) of the azide with the lowest unoccupied molecular orbital (LUMO) of the cyclooctyne. The electron-withdrawing fluorine atoms adjacent to the alkyne in DIFO play a crucial role in lowering the energy of the LUMO, which in turn narrows the HOMO-LUMO gap and enhances the rate of the cycloaddition. nih.govacs.org This electronic activation, combined with the pre-existing ring strain, significantly accelerates the reaction compared to non-fluorinated cyclooctynes. nih.govnih.gov The cycloaddition results in the formation of a stable triazole linkage, covalently connecting the biotin (B1667282) tag to the azide-modified target. nih.gov

Kinetic Studies and Rate Constant Determination for Azide Reactivity

The reactivity of this compound has been quantified through kinetic studies, which have consistently demonstrated its rapid reaction rate with azides. The second-order rate constant for the reaction of DIFO with benzyl (B1604629) azide has been reported to be approximately 0.076 M⁻¹s⁻¹ to 0.08 M⁻¹s⁻¹ in organic solvents like acetonitrile. nih.govacs.orgwindows.net This rate is significantly faster than that of early cyclooctyne reagents and is comparable in speed to the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, but without the need for a cytotoxic metal catalyst. pnas.orgacs.org

The enhanced kinetics of this compound translate directly to more efficient labeling in biological experiments. nih.gov For instance, in live cell labeling studies, this compound has been shown to provide a signal within minutes, significantly outperforming phosphine-based probes used in the Staudinger ligation. pnas.org The rapid kinetics are crucial for capturing dynamic cellular processes and for achieving high signal-to-noise ratios in imaging applications.

Influence of Fluorine Substituents on Cyclooctyne Reactivity Profiles

The introduction of gem-difluoro substituents at the propargylic position of the cyclooctyne ring is a key design feature of DIFO that dramatically enhances its reactivity. nih.govacs.org These electron-withdrawing fluorine atoms lower the activation energy of the [3+2] cycloaddition. nih.gov Theoretical calculations have shown that difluoro substitution can lower the activation energy by approximately 2.0 kcal/mol compared to non-fluorinated cyclooctynes. nih.gov

This rate enhancement is attributed to the increased stabilizing interaction between the alkyne and the azide in the transition state. nih.govnsf.gov The fluorine atoms lower the energy of the LUMO of the cyclooctyne, leading to a stronger interaction with the HOMO of the azide. acs.org This effect is more pronounced with two fluorine atoms (DIFO) compared to a single fluorine substituent (MOFO), which shows a more modest rate enhancement. nih.govnih.gov The strategic placement of these fluorine atoms provides a powerful method for tuning the reactivity of cyclooctyne probes for various bioorthogonal applications. nsf.gov

Specificity and Selectivity Challenges in Complex Biological Systems

While this compound exhibits high reactivity towards azides, its use in the complex intracellular environment presents challenges related to specificity and selectivity.

A significant challenge in the intracellular application of DIFO-based reagents is their potential for off-target reactions with endogenous nucleophiles, particularly reactive sulfhydryl groups found in cysteine residues of proteins. nih.gov The strained alkyne of the DIFO core can act as an electrophile and react with these abundant intracellular thiols, leading to azide-independent background labeling. nih.govescholarship.org This non-specific reactivity can limit the sensitivity and bioorthogonality of assays, especially when studying intracellular processes where the concentration of reactive thiols is high. nih.gov

To address this issue, a common mitigative strategy is to pre-treat cells or lysates with a thiol-blocking agent, such as iodoacetamide (B48618) or maleimide (B117702) derivatives. nih.govescholarship.org By capping the free sulfhydryl groups, the background reactivity of DIFO probes can be significantly reduced, thereby improving the specificity of the azide-alkyne cycloaddition. nih.gov This pre-blocking step is crucial for ensuring that the observed signal is a true representation of the azide-labeled biomolecules of interest.

The performance of this compound is often benchmarked against other bioorthogonal ligation methods.

Staudinger Ligation: This reaction involves the ligation of an azide with a triarylphosphine. nih.gov While highly specific, the Staudinger ligation generally exhibits slower kinetics compared to SPAAC with DIFO. pnas.orgnih.gov In comparative cell labeling experiments, this compound demonstrated significantly greater labeling efficiency than phosphine-biotin (B157780) probes. pnas.orgacs.org

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): CuAAC offers very fast reaction rates but requires a copper(I) catalyst, which is cytotoxic and can perturb biological systems. acs.orgnih.gov this compound provides comparable reaction kinetics to CuAAC without the need for a toxic metal catalyst, making it more suitable for live-cell and in vivo imaging. pnas.orgacs.org

Other Strained Alkynes: A variety of other strained cyclooctynes have been developed with different reactivity profiles.

Dibenzocyclooctynes (DIBO): These reagents show improved reaction kinetics compared to simple cyclooctynes but can still exhibit background reactivity with thiols. acs.orgescholarship.org

Azadibenzocyclooctynes (ADIBO/DIBAC) and Biarylazacyclooctynones (BARAC): These represent some of the most reactive cyclooctynes developed to date, with BARAC showing a rate constant over 12 times higher than DIFO. nih.govacs.orgwindows.net This increased reactivity allows for labeling at even lower concentrations, which can help to minimize off-target effects. acs.orgwindows.net

The choice of bioorthogonal chemistry ultimately depends on the specific biological question, the environment of the experiment, and the desired balance between reaction kinetics, specificity, and potential for side reactions.

Advanced Research Applications of Difo Biotin in Biological Systems

Metabolic Glycoengineering and Glycoproteomic Profiling

Metabolic glycoengineering is a powerful technique that involves introducing chemically tagged monosaccharides into cellular glycan structures. acs.orgresearchgate.net These monosaccharide analogs, bearing a bioorthogonal chemical reporter like an azide (B81097) group, are processed by the cell's natural metabolic pathways and incorporated into glycoproteins, glycolipids, and proteoglycans. researchgate.netuni-konstanz.de The azide group then serves as a handle for covalent modification with a probe, such as DIFO-Biotin, via a highly selective and biocompatible copper-free click chemistry reaction. pnas.org This approach allows for the detection, visualization, and enrichment of specific glycan populations.

Site-Specific Glycan Labeling and Quantification Strategies

The combination of metabolic glycoengineering with this compound enables the site-specific labeling of glycans. By introducing azide-modified sugar precursors, such as N-azidoacetylmannosamine (Ac4ManNAz), researchers can tag specific types of glycans, like sialylated glycans. pnas.orgmdpi.com Subsequent reaction with this compound allows for the selective attachment of a biotin (B1667282) molecule. This biotin tag facilitates the enrichment of the labeled glycoproteins using affinity purification methods, such as streptavidin beads.

This strategy has been instrumental in quantitative glycoproteomic studies. For instance, in a comparative analysis, labeling Jurkat cells that have incorporated azido (B1232118) sialic acid with this compound resulted in a 20-fold greater signal compared to other azide-specific reagents when quantified by flow cytometry. pnas.orgpnas.org This high efficiency is crucial for detecting and quantifying even low-abundance glycoproteins. The use of this compound in conjunction with mass spectrometry allows for the identification and quantification of hundreds to thousands of biotinylated peptides, providing a comprehensive profile of the labeled glycoproteome. researchgate.net

Cell TypeAzide-Modified SugarDetection MethodKey Finding
Jurkat CellsAzido Sialic Acid (SiaNAz)Flow Cytometry20-fold greater labeling with this compound compared to other reagents. pnas.orgpnas.org
HEK CellsNHS-BiotinMass Spectrometry (DiDBiT)DiDBiT strategy identified 3777 biotinylated peptides, significantly more than conventional methods. researchgate.net
K-562 & HepG2 CellsCaged GalNAzMe-1-phosphateMass SpectrometryConfirmed incorporation into O-GalNAc glycans for specific labeling. biorxiv.org

Spatiotemporal Visualization of Glycan Dynamics in Live Cells and Organisms

A significant advantage of DIFO-based probes is their application in visualizing the dynamic nature of glycans in living systems. acs.orgnih.gov The copper-free click reaction is rapid and biocompatible, allowing for real-time imaging without apparent toxicity. pnas.org By using fluorescently tagged DIFO reagents, researchers can track the movement and localization of glycans within cells and throughout the development of organisms like zebrafish. acs.orgnih.gov

For example, studies in Chinese hamster ovary (CHO) cells have demonstrated that azide-bearing cell-surface glycans can be readily imaged after just one minute of labeling with a fluorescent DIFO conjugate. pnas.orgnih.gov Time-lapse imaging has been used to monitor the trafficking of these labeled glycans from the cell surface to intracellular compartments like the Golgi apparatus, endosomes, and lysosomes. pnas.orgnih.gov Multicolor labeling experiments, where different populations of glycans are labeled with distinct fluorophores at different time points, have provided unprecedented insights into the spatiotemporal regulation of glycan biosynthesis and trafficking. nih.govnih.gov

Organism/Cell TypeLabeling StrategyImaging TechniqueObservation
Zebrafish EmbryosAc4GalNAz + DIFO-488/647Fluorescence MicroscopyVisualization of de novo glycan biosynthesis in the jaw, pectoral fins, and olfactory organs. acs.orgnih.gov
CHO CellsAc4ManNAz + DIFO-488/568Time-Lapse Fluorescence MicroscopyRapid internalization and trafficking of cell-surface glycans to lysosomes over 24 hours. pnas.orgnih.gov
Jurkat CellsSiaNAz + this compoundFlow CytometryEfficient cell-surface labeling detected at nanomolar concentrations. pnas.orgpnas.org

Analysis of Glycan Trafficking and Internalization Pathways

This compound and its fluorescent analogs have been instrumental in dissecting the pathways of glycan trafficking and internalization. By pulse-labeling specific glycan populations on the cell surface and tracking their movement over time, researchers can study the kinetics of endocytosis and recycling. pnas.orgpnas.org

One study identified a population of sialoglycoconjugates with surprisingly rapid internalization kinetics using this technique. pnas.org In CHO cells, glycans labeled on the surface were observed to traffic almost entirely to lysosomes within 24 hours. pnas.orgnih.gov This ability to follow distinct populations of glycans has revealed dynamic reorganization and trafficking patterns that would be impossible to observe with traditional methods. nih.gov These studies provide a deeper understanding of how cells regulate the composition and localization of their surface glycans, which is crucial for processes like cell signaling, adhesion, and immune recognition. rsc.org

Protein Bioconjugation and Proteomics Research

Beyond glycobiology, this compound plays a crucial role in the broader field of proteomics through its use in protein bioconjugation. This involves the selective labeling of proteins to study their synthesis, localization, and interactions.

Incorporation of Non-Canonical Amino Acids for Selective Protein Tagging

A powerful strategy for protein labeling involves the metabolic incorporation of non-canonical amino acids (ncAAs) that contain bioorthogonal functional groups like azides. caltech.eduacs.org Analogs of methionine, such as azidohomoalanine (AHA), can be introduced into newly synthesized proteins by the cell's own translational machinery. caltech.edu

These azide-modified proteins can then be selectively tagged with this compound through the copper-free click chemistry reaction. This method, often referred to as bioorthogonal non-canonical amino acid tagging (BONCAT), allows for the specific labeling and subsequent enrichment of newly synthesized proteins. caltech.edunih.gov This approach offers high selectivity, as the azide group is absent from naturally occurring biomolecules. acs.org The efficiency of this tagging method enables the study of protein synthesis dynamics with high temporal resolution. nih.gov

Enrichment and Direct Detection of Biotinylated Proteins via Mass Spectrometry (DiDBiT)

A significant advancement in proteomics has been the development of the "Direct Detection of Biotin-containing Tags" (DiDBiT) method. nih.govnih.gov This technique dramatically improves the identification of biotinylated proteins by mass spectrometry. In the DiDBiT workflow, proteins are digested into peptides before the enrichment of the biotin-tagged molecules. researchgate.netnih.gov This reduces the complexity of the sample introduced into the mass spectrometer, leading to a significantly higher yield of identified biotinylated peptides. nih.gov

Compared to conventional methods where intact proteins are enriched, DiDBiT has been shown to improve the direct detection of biotinylated proteins by approximately 200-fold. nih.govnih.govresearchgate.net When applied to proteins labeled with AHA and tagged with biotin, DiDBiT improved the detection of newly synthesized peptides by more than 20-fold compared to traditional approaches. nih.govnih.gov This enhanced sensitivity has enabled the detection of newly synthesized proteins in vivo with unprecedented temporal resolution, as short as 3 hours in the rodent nervous system. nih.govresearchgate.net Recently, the DiDBiT method has been combined with tandem mass tagging (TMT), creating DiDBiT-TMT, which allows for the quantification of newly synthesized proteins across multiple conditions in a single experiment. biorxiv.org

MethodKey FeatureImprovement over Conventional MethodsApplication Example
DiDBiT Protein digestion before enrichment of biotinylated peptides. researchgate.netnih.gov~200-fold improvement in direct detection of biotinylated proteins. nih.govnih.govresearchgate.netDetection of newly synthesized proteins in the rodent nervous system with 3-hour resolution. nih.govresearchgate.net
DiDBiT-TMT Combines DiDBiT with isobaric tandem mass tagging (TMT). biorxiv.orgEnables quantification of newly synthesized proteins across many conditions simultaneously. biorxiv.orgQuantitative comparison of de-novo proteomes in brain slices after inducing long-term potentiation. biorxiv.org

Proximity-Based Biotinylation for Protein Interaction Mapping

Proximity-based biotinylation is a powerful technique for identifying the interaction partners and spatial organization of proteins within their native cellular environment. nih.gov These methods utilize an enzyme fused to a protein of interest, which generates a reactive biotin species to covalently tag neighboring proteins. nih.govmdpi.com Tagged proteins can then be isolated using streptavidin affinity purification and identified by mass spectrometry, providing a "snapshot" of the protein's local microenvironment. mdpi.com

While classic proximity labeling methods like BioID use a promiscuous biotin ligase (BirA*) to activate biotin addgene.org, a complementary bioorthogonal strategy involves metabolic labeling. In this approach, cells are cultured with an azide-modified substrate, such as an azido-amino acid or azido-sugar, which is incorporated into proteins and their associated biomolecules near the protein of interest. The difluorinated cyclooctyne (B158145) (DIFO) group of this compound can then be used to selectively react with these azide-tagged molecules via strain-promoted azide-alkyne cycloaddition (SPAAC). This covalent "click" reaction attaches a biotin handle to the proximal molecules, enabling their capture and subsequent identification. This method avoids potential artifacts from post-lysis associations and can capture weak or transient interactions that are often missed by traditional affinity purification techniques. nih.gov The high reactivity and specificity of the DIFO-azide reaction allow for efficient labeling within living cells, making it a valuable tool for mapping protein interactomes. nih.gov

Nucleic Acid Labeling and Functional Studies

This compound is instrumental in the site-specific labeling of nucleic acids for functional analysis. The core of this application lies in the ability to introduce an azide-modified nucleotide into a DNA or RNA strand, which then serves as a chemical handle for reaction with this compound. This can be achieved by using polymerases to incorporate azide-bearing nucleoside triphosphates during in vitro transcription or PCR. sigmaaldrich.comthermofisher.com

Once the azide group is positioned within the nucleic acid sequence, this compound is introduced. The strain-promoted cycloaddition reaction proceeds efficiently and selectively under physiological conditions, covalently linking the biotin molecule to the DNA or RNA strand. rsc.org This biotin tag serves multiple downstream purposes:

Affinity Purification: The strong and highly specific interaction between biotin and streptavidin can be exploited to isolate the labeled nucleic acid and any associated binding partners (e.g., proteins, other nucleic acids) from complex cellular lysates. addgene.orgthermofisher.com

Immobilization: Biotinylated nucleic acids can be immobilized on streptavidin-coated surfaces, such as magnetic beads or microplates, for use in a variety of binding assays and functional studies. thermofisher.com

Detection: The biotin tag allows for non-radioactive detection in hybridization techniques like Northern or Southern blots, in situ hybridization, and on microarrays, by using streptavidin conjugated to an enzyme (like HRP) or a fluorophore. sigmaaldrich.comthermofisher.com

This method of labeling is highly versatile and offers an alternative to enzymatic end-labeling or the incorporation of bulky modified nucleotides. nih.govlifesynthsolutions.com

Development of this compound-Derived Molecular Probes and Biosensors

The DIFO chemical scaffold is a versatile platform for creating a range of molecular probes beyond simple biotinylation. By conjugating the reactive DIFO core to other functional molecules, researchers have developed specialized tools for advanced imaging and radiochemical applications.

Fluorescent DIFO Conjugates for Imaging Applications

For direct visualization of biological processes, the biotin tag on this compound can be replaced with a fluorescent dye. These fluorescent DIFO conjugates, such as DIFO-488 or DIFO-568, enable real-time imaging of azide-labeled biomolecules in living cells. pnas.orgnih.gov A primary application of this technology is in the field of glycan imaging. Cells are first treated with an azide-modified sugar, like peracetylated N-azidoacetylmannosamine (Ac₄ManNAz), which is metabolized and incorporated into cell-surface glycans. nih.gov

The subsequent addition of a fluorescent DIFO conjugate results in rapid and specific labeling of these glycans via the copper-free click reaction. pnas.org This allows researchers to monitor dynamic processes such as glycan trafficking, internalization, and subcellular localization using fluorescence microscopy. pnas.orgnih.gov The reaction kinetics are fast enough to permit labeling on the order of minutes, providing high temporal resolution for live-cell imaging experiments with minimal background fluorescence. pnas.orgnih.gov

Fluorescent DIFO ConjugateFluorophoreCommon ApplicationReference
DIFO-488Alexa Fluor 488 derivativeLive-cell imaging of azide-labeled glycans pnas.org
DIFO-568Alexa Fluor 568 derivativeDual-color pulse-chase imaging experiments nih.gov
TAMRA-DIFOTetramethylrhodamineLabeling of azide-modified proteins for gel analysis nih.govresearchgate.net

DOTA-Biotin Conjugates for Radionuclide Chelation in Research

In the field of nuclear medicine research, chelators are required to stably bind radioactive metals. DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is a highly effective chelator for various radionuclides. nih.gov Combining the chelation properties of DOTA with the targeting ability of biotin has led to the development of DOTA-Biotin conjugates. google.comresearchgate.net

ComponentFunctionRole in Conjugate SynthesisReference
Difluorinated Cyclooctyne (DIFO)Reactive alkyneProvides the chemical handle for copper-free click chemistry. nih.gov
BiotinTargeting LigandBinds to avidin (B1170675)/streptavidin in pre-targeting strategies. nih.gov
Azide-modified DOTARadionuclide ChelatorStably binds radiometals and contains the azide for conjugation. nih.gov
Gallium-68 (⁶⁸Ga)RadionuclideA positron emitter for PET imaging research, chelated by DOTA. nih.govacs.org

Integration with Advanced Microscopy Techniques and Imaging Platforms

The specific and covalent nature of this compound labeling makes it highly compatible with advanced microscopy techniques that demand bright and robust signals. escholarship.org After labeling a target biomolecule with this compound, detection is typically achieved using a streptavidin molecule conjugated to a bright, photostable fluorophore, such as an Alexa Fluor dye or a Qdot. thermofisher.comthermofisher.com

This strong, amplified signal is particularly advantageous for super-resolution microscopy (SRM) methods like STORM (Stochastic Optical Reconstruction Microscopy). scispace.combiotium.com SRM techniques build a final image from the precise localization of thousands of individual fluorophore blinking events, a process that requires a high signal-to-noise ratio and probes that can withstand intense laser illumination. The this compound/streptavidin-fluorophore complex provides the necessary brightness and stability for such demanding imaging applications. This integration allows for the visualization of subcellular structures and molecular assemblies at resolutions beyond the diffraction limit of conventional light microscopy, providing unprecedented detail of the spatial organization of labeled biomolecules. scispace.comresearchgate.net

Methodological Considerations and Technical Enhancements in Difo Biotin Assays

Optimization of Reaction Conditions for Diverse Research Contexts

The efficiency of the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction between DIFO-Biotin and an azide-tagged biomolecule is influenced by several key parameters. Optimization of these conditions is critical to ensure maximal labeling efficiency without compromising the integrity of the biological system under investigation.

Key reaction parameters include the concentration of the this compound reagent, temperature, pH, and incubation time. For live-cell labeling, titration experiments are essential to determine the optimal this compound concentration, often starting in the nanomolar range (e.g., 10–100 nM) to balance labeling efficiency with potential toxicity. Studies have shown detectable labeling in Jurkat cells at concentrations as low as 10 nM. For labeling purified proteins, higher concentrations may be employed. For example, labeling of azide-modified α-crystallin has been performed using a 10 mM stock solution of Biotin-DIFO. nih.gov

The reaction buffer's pH can influence labeling, with most protocols recommending a pH around 7.0-7.2 for labeling proteins. moleculardevices.com The choice of solvent is also critical, with dimethylformamide (DMF) often used to dissolve the this compound reagent before its addition to the aqueous reaction mixture. Incubation times and temperatures must be tailored to the specific application. While reactions are often carried out at room temperature (18-25°C) for a duration ranging from 30 minutes to 2 hours, some protocols may require incubation at 37°C for up to 90 minutes. nih.govmoleculardevices.comnih.gov For instance, optimizing the reaction time for DBCO-biotin, a related cyclooctyne (B158145), showed that a 30-minute incubation was sufficient for the specific reaction, while longer times led to undesired side products. nih.gov

Table 1: Optimization of Reaction Conditions for this compound Labeling This table is interactive. You can sort and filter the data.

Parameter Recommended Range/Value Research Context Source(s)
Concentration 10–100 nM Live Jurkat Cells
50 nM - 1 µM Live Jurkat & CHO Cells acs.org
1.6 mM (or higher) Nucleocytoplasmic Extracts nih.gov
Temperature 18–25°C (Room Temp) General Protein Labeling nih.govmoleculardevices.com
37°C Cell Lysates nih.gov
Incubation Time 30 min - 2 hours General Protein & Cell Labeling moleculardevices.comnih.gov
90 minutes Cell Lysates nih.gov
pH 7.0–7.2 General Protein Labeling moleculardevices.com
Solvent Dimethylformamide (DMF) Stock Solution Preparation
Buffer Phosphate-Buffered Saline (PBS) General Protein Labeling moleculardevices.com
Tris-HCl with 0.1% SDS Protein/Cell Lysate Labeling nih.gov

Strategies for Minimizing Background Labeling and Enhancing Signal-to-Noise Ratios

A significant challenge in using strained cyclooctynes like DIFO is their potential for non-specific reactivity, particularly with free sulfhydryl groups on cysteine residues, which can lead to high background labeling. nih.govnih.gov This off-target reactivity is a major concern that can limit the bioorthogonality of the SPAAC reaction. nih.govresearchgate.net

To mitigate this, a crucial strategy is the blocking of free thiols prior to the addition of the this compound probe. nih.govnih.gov This is typically achieved by first reducing any disulfide bonds with an agent like dithiothreitol (B142953) (DTT) and then alkylating the resulting free sulfhydryl groups with a reagent such as iodoacetamide (B48618) (IAA). nih.govnih.gov This pre-treatment step has been shown to be necessary to restore the bioorthogonal nature of the reaction, significantly reducing background signals in both purified protein samples and complex cell lysates. nih.govnih.govresearchgate.net

Enhancing the signal-to-noise ratio (S/N), a measure of signal strength relative to background variation, is paramount for assay quality. nanotempertech.commoleculardevices.comwikipedia.org A desirable S/N ratio is greater than 5, with values over 12 considered excellent. nanotempertech.com Beyond thiol-blocking, several other strategies can improve the S/N ratio:

Washing Steps: Increasing the number and stringency of washing steps after incubation with biotinylated antibodies and streptavidin conjugates can significantly reduce background. researchgate.net

Blocking Buffers: Using specialized blocking buffers, such as those containing biotin-free bovine serum albumin (BSA) or other proteins like ovalbumin, can minimize non-specific binding of the detection reagents to the assay surface. researchgate.net

Reagent Titration: Titrating the concentrations of both the this compound probe and the subsequent streptavidin-enzyme/fluorophore conjugate is critical to find the optimal balance that maximizes specific signal while minimizing background. researchgate.net

Controls: The inclusion of appropriate negative controls, such as cells or lysates without the azide (B81097) chemical handle, is essential to validate the specificity of the labeling and identify any non-specific binding of the this compound reagent itself.

Surface Functionalization and Passivation for this compound Based Immobilization

Immobilizing DIFO-biotinylated biomolecules onto surfaces is a key step in many applications, such as biosensors and microarrays. th-wildau.de This requires robust surface functionalization to create a stable anchor for the biotin (B1667282) tag (via streptavidin), followed by passivation of the surrounding surface to prevent non-specific adsorption of other molecules. rsc.orgredalyc.org

A common approach for functionalizing silicon or glass surfaces involves treatment with an organosilane, such as 3-aminopropyltriethoxysilane (B1664141) (APTES), which deposits a layer of reactive primary amine groups. th-wildau.deredalyc.org These amine groups can then be used to covalently attach a streptavidin linker molecule. Subsequently, the DIFO-biotinylated protein of interest can be immobilized through the high-affinity biotin-streptavidin interaction. mdpi.com An alternative method involves adding biotinylated phospholipids (B1166683) directly to a polymer like polydimethylsiloxane (B3030410) (PDMS) before it is cured, functionalizing the surface with biotin groups. rsc.org

After the streptavidin or other capture molecule is immobilized, the remaining surface must be "passivated" to block non-specific binding sites. mdpi.comnih.govrsc.orgrsc.org This is critical for reducing background noise and ensuring that the detected signal originates only from the specific binding event. Passivation strategies include:

Blocking with Proteins: Incubating the surface with a solution of an inert protein, such as bovine serum albumin (BSA), is a widely used method. mdpi.com

Detergent Addition: The inclusion of non-ionic detergents like β-D-dodecyl-N-maltoside (DDM) in solutions can effectively block non-specific protein binding on functionalized surfaces. rsc.org

PEGylation: Modifying the surface with polyethylene (B3416737) glycol (PEG) chains creates a hydrophilic layer that repels proteins and minimizes non-specific adsorption. redalyc.org

Studies have shown that vapor deposition of APTES can create a quasi-monolayer with low surface roughness, which is ideal for subsequent biotin and streptavidin immobilization, providing a controlled and reproducible surface for biosensing applications. th-wildau.de

Quantitative Analysis of this compound Labeled Biomolecules

Quantifying the amount of this compound incorporated into biomolecules is essential for standardizing assays and interpreting results. springernature.comthermofisher.com Several analytical techniques can be employed for this purpose, each with its own advantages and applications. creative-proteomics.com

Mass Spectrometry (MS): MS is a powerful tool for both identifying and quantifying biotinylated proteins. creative-proteomics.comnih.govresearchgate.net In a typical workflow, biotinylated proteins are enriched from a complex mixture using streptavidin-linked beads. nih.gov The enriched proteins are then digested into peptides, which are analyzed by MS. The presence of the biotin tag results in a specific mass shift, allowing for the direct detection and quantification of the labeled peptides. nih.gov Techniques like multiple reaction monitoring (MRM) can provide highly specific and quantitative measurements of biotinylated peptides. mdpi.com A method known as "Direct Detection of Biotin-containing Tags" (DiDBiT) significantly improves the direct MS detection of biotinylated peptides, enhancing sensitivity by over 20-fold compared to conventional methods. nih.govresearchgate.net

Fluorescence-Based Assays: The level of biotinylation can be determined using fluorescence-based kits. thermofisher.com One common method uses a fluorescently labeled avidin (B1170675) that is pre-complexed with a quencher molecule, 4´-hydroxyazobenzene-2-carboxylic acid (HABA). thermofisher.comnih.gov When a biotinylated sample is added, the biotin displaces the HABA quencher, leading to an increase in fluorescence that is directly proportional to the amount of biotin present. thermofisher.comnih.gov The sample's fluorescence is compared to a standard curve generated with known amounts of biotin to determine the molar ratio of biotin to protein. thermofisher.com

Immunoassays: Standard immunoassay formats like the Enzyme-Linked Immunosorbent Assay (ELISA) can be adapted for quantification. creative-proteomics.comproteinkinase.biz In this setup, a capture antibody is immobilized on a plate, the DIFO-biotinylated antigen is added, and detection is achieved using a streptavidin-enzyme conjugate (like streptavidin-HRP) that generates a colorimetric or fluorescent signal. researchgate.netmdpi.com

Table 2: Comparison of Methods for Quantitative Analysis of this compound Labeled Biomolecules This table is interactive. You can sort and filter the data.

Analytical Method Principle Key Advantages Common Applications Source(s)
Mass Spectrometry (MS) Detection of specific mass shift of biotinylated peptides after enrichment and digestion. High specificity; provides identification and site of modification; high sensitivity with methods like DiDBiT. Proteomics; identification of interaction partners; quantifying newly synthesized proteins. creative-proteomics.comnih.govmdpi.comthermofisher.com
Fluorescence Assay (HABA displacement) Biotin displaces a quencher (HABA) from fluorescently-labeled avidin, causing an increase in fluorescence. High-throughput (microplate-based); rapid (results in <15 min); sensitive (detects picomole amounts). Determining the degree of biotinylation on purified proteins or nucleic acids. thermofisher.comnih.gov
ELISA Immobilized capture antibody binds biotinylated analyte, which is then detected by a streptavidin-enzyme conjugate. High-throughput; high sensitivity; uses standard laboratory equipment. Quantifying specific biotinylated proteins in complex samples like plasma. researchgate.netcreative-proteomics.comproteinkinase.biz
Flow Cytometry Cells labeled with this compound are stained with a fluorescent streptavidin conjugate and analyzed for fluorescence intensity. Single-cell analysis; quantifies cell surface labeling; high-throughput. Measuring cell surface glycan expression; comparing labeling efficiencies of different probes. acs.orgsynaffix.com

Limitations and Challenges in Applying Difo Biotin for Academic Research

Comparative Performance with Other Bioorthogonal Reagents in Specific Research Models

The utility of DIFO-Biotin is often evaluated by comparing its performance against other bioorthogonal reagents. These comparisons underscore its advantages in speed and sensitivity over some methods, while also positioning it within a broader landscape of available tools.

Versus Staudinger Ligation (Phosphine Reagents): this compound offers a significant kinetic advantage over phosphine-based reagents used in the Staudinger ligation. Kinetic analysis revealed that DIFO's reaction with benzyl (B1604629) azide (B81097) has a second-order rate constant that is 17 to 63 times greater than that of the Staudinger ligation. pnas.org This translates to superior labeling performance. In a direct comparison using Jurkat cells metabolically labeled with azido (B1232118) sugars, this compound produced a signal that was 20 times stronger than that achieved with a biotinylated phosphine (B1218219) reagent. pnas.orgnih.govresearchgate.net In mouse models, DIFO-FLAG, a fluorescent analog, also produced significantly more labeling of splenocytes compared to a phosphine-FLAG reagent at the same dose. nih.gov

Versus Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The primary advantage of this compound over CuAAC is its biocompatibility. DIFO-based strain-promoted azide-alkyne cycloaddition (SPAAC) eliminates the need for cytotoxic copper catalysts, which can cause oxidative damage and are generally unsuitable for long-term live-cell imaging or in vivo studies. pnas.orgacs.org In terms of performance, DIFO demonstrates a similar sensitivity for detecting azides as CuAAC under comparable conditions, reaching reaction saturation within an hour when labeling azide-modified proteins. pnas.orgnih.gov Thus, this compound effectively combines the high sensitivity of CuAAC with the biocompatibility required for use in living systems. pnas.org

Versus Other Cyclooctyne (B158145) Reagents: DIFO was developed to improve upon first-generation cyclooctynes by incorporating electron-withdrawing fluorine atoms, which enhance reactivity. nih.gov Its performance has been compared to a range of other cyclooctynes in various research models.

In Jurkat cells, labeling with this compound was 20-fold more efficient than with a non-fluorinated cyclooctyne analog. pnas.orgnih.gov

In a comparative study in mice, DIFO-FLAG was the most efficient reagent for labeling serum and tissue glycoproteins when compared to DIMAC-FLAG and ALO-FLAG, which afforded detectable but lower levels of labeling. nih.gov

The relative reactivity of cyclooctynes generally correlates with their labeling efficiency. acs.org The second-order rate constants for reaction with azides are approximately 1, 3, 4, and 75 for ALO, DIMAC, MOFO, and DIFO, respectively, highlighting DIFO's superior intrinsic reactivity. nih.gov

However, newer generations of cyclooctynes, such as biarylazacyclooctynone (BARAC), have been developed with even faster kinetics than DIFO. acs.org

Table 2: Comparative Performance of DIFO and Other Bioorthogonal Reagents

Reagent Class Compared Reagent(s) Key Performance Difference Research Model Source
Staudinger Ligation Phosphine-Biotin (B157780) This compound is 17-63x faster and provides 20-fold greater labeling intensity. Jurkat cells, in vitro kinetics. pnas.orgpnas.org pnas.orgpnas.org
Cu-Catalyzed Click Terminal Alkyne + Cu(I) This compound achieves similar sensitivity without copper-induced cytotoxicity. Live cells, Azido-proteins. pnas.org pnas.org
Non-fluorinated Cyclooctyne OCT, ALO DIFO is significantly more reactive and provides much higher labeling efficiency. Jurkat cells, Mice. nih.govpnas.org nih.govpnas.org

| Other Fluorinated/Strained Cyclooctynes | DIMAC, MOFO, DIBO, BARAC | DIFO is more reactive than DIMAC and MOFO. Its reactivity is comparable to DIBO, but less than BARAC. | Jurkat cells, in vitro kinetics. nih.govacs.org | nih.govacs.org |

Considerations for Long-Term Studies and Cellular Perturbation

For long-term studies, an ideal bioorthogonal probe must not only be efficient but also minimally perturbing to the biological system under investigation. While this compound is generally considered non-toxic in short-term assays, its potential for off-target reactivity raises concerns for long-term applications.

The primary source of potential cellular perturbation is the reactivity of the strained DIFO alkyne with endogenous biomolecules, particularly those containing free thiols like cysteine. researchgate.netnih.gov This non-specific covalent modification of cellular proteins represents a direct perturbation of the proteome. nih.gov Over extended periods, the cumulative effect of such off-target reactions could lead to cellular stress or alter the function of modified proteins, introducing experimental artifacts. This is a critical consideration when studying sensitive cellular processes over many hours or days. Researchers can mitigate this by blocking free thiols with alkylating agents prior to introducing the DIFO probe, though this adds another layer of chemical treatment to the experiment. nih.gov

In contrast, the biotin (B1667282) component of the molecule is not known to be toxic, and oral supplementation with high doses is well-tolerated. oregonstate.edu Standard cell viability assays, such as those using propidium (B1200493) iodide staining, have shown no cellular toxicity for DIFO-based probes at the concentrations typically used for live-cell labeling. pnas.orgnih.gov However, these assays primarily measure acute toxicity (e.g., membrane integrity) and may not capture more subtle, long-term perturbations. Therefore, while this compound is a powerful tool, its use in long-term studies requires careful experimental design and controls to account for potential artifacts arising from its inherent chemical reactivity. nih.gov

Table 3: Summary of Considerations for Long-Term Applications

Consideration Description Potential Impact Mitigation Strategy Source
Off-Target Covalent Modification The DIFO moiety can react with free thiols on cellular proteins (e.g., cysteine). Alteration of protein function, induction of cellular stress, experimental artifacts. Pre-blocking of free thiols with alkylating agents. researchgate.netnih.gov
Acute Cytotoxicity Standard assays show no overt toxicity or negative impact on cell morphology at typical working concentrations. Minimal concern for short-term experiments. N/A pnas.orgnih.gov
Biotin Moiety Biotin itself is an essential vitamin and is not known to be toxic, even at very high concentrations. The biotin tag is unlikely to be a source of cellular perturbation. N/A oregonstate.edu

| Probe Stability | DIFO and its derivatives are generally stable in aqueous solutions. | The probe itself is not prone to rapid degradation under physiological conditions. | N/A | pnas.org |

Future Research Trajectories and Emerging Applications for Difo Biotin

Rational Design and Synthesis of Advanced DIFO-Biotin Analogs with Tuned Reactivity

The foundational difluorinated cyclooctyne (B158145) (DIFO) scaffold has proven effective for strain-promoted azide-alkyne cycloaddition (SPAAC) reactions in living systems. pnas.org Nevertheless, the pursuit of analogs with superior performance continues. A primary goal is to enhance reaction kinetics for the rapid labeling of dynamic processes while minimizing background reactivity. escholarship.orgacs.org

One strategy involves modifying the cyclooctyne ring to increase ring strain, a key driver of the SPAAC reaction. acs.orgnih.gov For instance, the synthesis of a difluorobenzocyclooctyne (DIFBO) combines propargylic fluorination for electronic activation with a fused aryl ring to enhance strain. researchgate.net This modification resulted in a compound with a faster cycloaddition rate constant than the original DIFO. researchgate.net However, such high reactivity can lead to instability. Researchers have addressed this by developing methods like cyclodextrin (B1172386) complexation to trap and stabilize highly reactive alkynes, releasing them in situ for kinetic analysis. researchgate.net

Another approach focuses on improving the synthetic accessibility of these reagents. The initial 12-step synthesis of the first-generation DIFO was a significant bottleneck. nih.gov Second-generation DIFO reagents were designed with a more synthetically tractable C-C bond linker attachment, simplifying the synthesis without compromising the reaction kinetics. nih.gov Further research has explored homologation strategies, using a one-carbon ring expansion to create difluorinated cyclononynes (DIFN). acs.orgnih.gov While these larger ring analogs react more slowly with azides, they provide valuable insights into the fundamental principles governing reactivity, confirming that ring strain is the primary factor, followed by electronic activation. acs.orgnih.gov Slower-reacting analogs may also be advantageous for applications requiring proximity-induced reactivity. nih.gov

Efforts are also directed at reducing the hydrophobicity of DIFO probes, which can cause nonspecific binding to cellular membranes and serum proteins, thereby lowering their bioavailable concentration for in vivo studies. wikipedia.orgresearchgate.net The development of analogs like dimethoxyazacyclooctyne (DIMAC) aimed to increase water solubility and improve pharmacokinetics. wikipedia.org Future designs will likely continue to optimize this balance between reactivity, stability, and solubility to create probes tailored for specific biological environments.

Table 1: Comparison of DIFO and Selected Analogs

Compound Key Structural Feature Relative Reactivity with Benzyl (B1604629) Azide (B81097) Key Advantage(s) Reference(s)
DIFO gem-difluoro group on cyclooctyne Baseline High reactivity, catalyst-free. pnas.org
Second-Gen DIFO Simplified linker attachment Comparable to DIFO Greatly improved synthetic accessibility. nih.gov
DIFBO Fused benzo ring Faster than DIFO Enhanced reaction kinetics. researchgate.net
DIFN Nine-membered cyclononyne (B1203973) ring ~1000x slower than DIFO Provides insight into strain-reactivity relationship; potential for proximity-induced ligation. acs.orgnih.gov
DIMAC Increased polarity Slower than DIFO Improved water solubility and pharmacokinetics. wikipedia.org

Exploration of Novel Bioorthogonal Ligation Partners and Methodologies

While the reaction between DIFO and azides is the cornerstone of its application, the exploration of alternative ligation partners is an active area of research. The goal is to expand the bioorthogonal toolkit, enabling researchers to perform multiple, simultaneous labeling experiments within the same biological system—a concept known as orthogonal bioorthogonal chemistry. wikipedia.org

Current research is investigating different types of dipoles that could react with strained alkynes like DIFO. Nitrones, for example, have been explored as potential reaction partners for cyclooctynes in 1,3-dipolar cycloadditions. wikipedia.org Another emerging area is the inverse-electron-demand Diels-Alder (IEDDA) reaction, which typically involves the reaction of a tetrazine with a strained alkene, such as a trans-cyclooctene (B1233481) or norbornene. acs.org While DIFO itself is an alkyne, the principles of strain-promoted reactivity could inspire the design of novel cyclooctyne-based reactions with different dienophiles or dipoles. For instance, researchers have developed systems that use a tetrazine ligation, which offers extremely fast kinetics, as an alternative to SPAAC for two-step fluorophore targeting. acs.orgnih.gov

Furthermore, methodologies are being developed to overcome the limitations of existing reactions. For example, while DIFO is highly selective for azides, some background reactivity with thiols on cysteine residues has been observed. escholarship.org Capping these thiols can reduce this background signal, but this is not always feasible in a live-cell context. escholarship.org Therefore, developing new ligation chemistries that are completely inert to all endogenous functional groups remains a priority.

The development of new ligation partners is often coupled with novel strategies for incorporating the chemical handles into biomolecules. This includes expanding the repertoire of enzymes used for site-specific protein modification, such as using engineered ligases like lipoic acid ligase (LplA) to attach azide handles to proteins, which can then be targeted by this compound. nih.gov

Development of this compound for High-Throughput Screening in Chemical Biology

High-throughput screening (HTS) is a cornerstone of modern drug discovery and chemical biology, allowing for the rapid testing of thousands of compounds. embl.orgwikipedia.org The integration of this compound and bioorthogonal chemistry into HTS platforms offers a powerful, generalized method for identifying modulators of protein activity, particularly for enzymes with uncharacterized substrates. nih.gov

One such application is in activity-based protein profiling (ABPP). In a FluoPol-ABPP assay, a broad-spectrum activity-based probe with a fluorescent tag is used to label active enzymes. nih.gov Inhibitors can be identified by their ability to compete with the probe and reduce the fluorescence signal. By using a biotinylated version of a probe (e.g., FP-Biotin), researchers can validate targets and quantify inhibition. nih.gov this compound can be used in a two-step version of this process: an azide-modified probe first labels the target, and subsequent ligation with this compound allows for detection or enrichment. This approach enables the screening of enzyme inhibitors directly in complex biological samples. nih.gov

The modular nature of click chemistry is particularly well-suited for HTS. nih.gov For example, fragment-based drug discovery can be accelerated by using a bioorthogonal reaction to link two molecular fragments together in situ, screening for combinations that effectively inhibit a target enzyme. nih.gov this compound can serve as the capture tag in such screens to isolate and identify the successful inhibitor complexes.

The robust and specific nature of the DIFO-azide ligation makes it ideal for automation. embl.org Assays can be designed where the binding of a this compound probe to an azide-labeled target generates a signal (e.g., fluorescence polarization, luminescence) that is easily read by automated plate readers. embl.orgresearchgate.net This enables the screening of large chemical libraries for compounds that disrupt protein-protein or protein-metabolite interactions that have been tagged via bioorthogonal handles.

Table 2: Applications of this compound in HTS Formats

HTS Application Role of this compound Potential Discovery Reference(s)
Activity-Based Protein Profiling (ABPP) Detection/enrichment of azide-probe-labeled active enzymes. Novel enzyme inhibitors. nih.govnih.gov
Fragment-Based Drug Discovery In situ ligation of fragments and capture of active inhibitor complexes. Potent inhibitors from low-affinity fragments. nih.gov
Protein-Interaction Screening Capture and detection of labeled protein complexes. Modulators of protein-protein interactions. nih.gov
Phage Display Enrichment Immobilization of phage displaying azide-labeled peptides for screening. Identification of specific binding domains or enzyme substrates. ru.nl

Integration with Multi-Omics Approaches for Comprehensive Biological Insights

The true power of this compound is realized when it is combined with systems-level "omics" technologies. Multi-omics integration—the simultaneous analysis of genomics, transcriptomics, proteomics, and metabolomics—provides a holistic view of cellular processes. researchgate.netbiomedgrid.com this compound acts as a crucial tool to specifically label, isolate, and enrich subsets of these molecular layers for targeted analysis.

In proteomics, this compound is used extensively. By metabolically labeling cells with an azide-modified sugar, amino acid, or lipid, specific classes of proteins (e.g., glycoproteins, newly synthesized proteins) or lipid-modified proteins can be tagged with azides. nih.govru.nl Subsequent reaction with this compound allows for the selective enrichment of these proteins from total cell lysates using streptavidin affinity purification, followed by identification and quantification via mass spectrometry. frontiersin.org This approach has been used to identify the proteomic composition of specific subcellular compartments and to discover novel protein-protein interactions. frontiersin.org

This strategy extends beyond proteomics. Proximity-labeling techniques like APEX-seq use an engineered enzyme to generate reactive species that tag nearby molecules, including both proteins and mRNA. frontiersin.org By incorporating azide handles that can be captured by this compound, it's possible to co-isolate the proteome and transcriptome of a specific cellular microenvironment. This provides a snapshot of the proteins present and the mRNAs being translated in that location, offering profound insights into local cellular function. frontiersin.org

The integration of this compound labeling with metabolomics and lipidomics is also a burgeoning field. Azide-modified metabolic precursors for lipids or other small molecules can be incorporated by cells, allowing for the subsequent capture and identification of their downstream products. This enables the tracing of metabolic pathways and the characterization of how they are altered in disease. nih.gov By combining these targeted "trans-omics" approaches, researchers can construct detailed molecular networks that connect changes across multiple biological layers, from gene expression to protein function and metabolic output, providing a comprehensive understanding of complex biological systems. nih.govmdpi.com

Q & A

Q. How can researchers determine the optimal concentration of DIFO-Biotin for live-cell labeling experiments?

To determine the optimal concentration, perform titration experiments using flow cytometry to quantify labeling efficiency. Start with nanomolar concentrations (e.g., 10–100 nM) and assess signal-to-noise ratios. Evidence from Jurkat cell studies shows this compound achieves detectable labeling at 10 nM with no cellular toxicity, as confirmed by propidium iodide staining and morphological analysis . Include negative controls (e.g., cells without azido glycans) to validate specificity.

Q. What methods validate the specificity of this compound in Western blot assays?

Use Ponceau S staining to confirm protein transfer efficiency on nitrocellulose membranes, followed by immunoblotting with IRDye800CW-Streptavidin. Specificity is confirmed by comparing bands in experimental lanes (e.g., this compound-treated samples) against negative controls (e.g., untreated lysates or samples pre-blocked with excess biotin). Non-specific binding, such as the three strong signals observed in C. elegans lysates, should be accounted for by optimizing blocking buffers (e.g., 5% BSA) .

Q. How should this compound be handled to prevent degradation in biological experiments?

Store this compound in aliquots at –20°C, protected from light. Reconstitute in anhydrous DMSO to minimize hydrolysis. For intracellular applications, ensure reaction buffers are free of competing thiols (e.g., DTT) that may reduce disulfide bonds in biotin-streptavidin interactions .

Q. What statistical approaches are recommended for analyzing this compound labeling data?

Use non-parametric tests (e.g., Mann-Whitney U test) for non-normally distributed data, such as flow cytometry intensity values. For time-lapse imaging, apply repeated-measures ANOVA to assess dynamic changes in glycan localization. Always report effect sizes and confidence intervals, as emphasized in biostatistical best practices .

Advanced Research Questions

Q. How can researchers optimize this compound selectivity in complex biological lysates with endogenous biotin?

Pre-block samples with streptavidin-coated beads to sequester endogenous biotin before adding this compound. Alternatively, use cleavable linkers (e.g., disulfide bonds) to release this compound from non-target molecules. Evidence from C. elegans studies highlights the importance of including IRDye800CW-Streptavidin-only controls to distinguish non-specific binding .

Q. What experimental strategies resolve contradictory data when this compound exhibits unexpected binding in specific cellular compartments?

Combine subcellular fractionation with mass spectrometry to identify off-target proteins interacting with this compound. For example, in live-cell imaging, contradictory localization patterns may arise from glycan recycling dynamics. Use time-lapse imaging at shorter intervals (e.g., 5-minute increments) to capture transient interactions, as demonstrated in glycosylation studies .

Q. How can this compound be integrated into multi-modal imaging workflows without spectral overlap?

Pair this compound with fluorophores emitting in non-overlapping channels (e.g., TAMRA [568 nm] and IRDye800CW [800 nm]). Validate spectral separation using control experiments with single-probe labeling. Evidence from α-crystallin studies confirms that dual-channel detection minimizes cross-talk .

Q. What protocols ensure reproducibility of this compound-based studies across different model organisms?

Standardize reaction conditions (pH, temperature, and incubation time) and validate protocols in at least two model systems (e.g., mammalian cells and C. elegans). Document all steps in detail, including nitrocellulose membrane batch numbers and streptavidin conjugate lot numbers, per guidelines for reproducible experimental reporting .

Q. How can researchers design kinetic studies to track this compound-labeled glycans in dynamic cellular processes?

Use pulse-chase assays with timed administration of this compound and azido sugar precursors. Quantify glycan turnover rates via fluorescence recovery after photobleaching (FRAP) or flow cytometry. Studies on Jurkat cells demonstrate that this compound’s rapid labeling kinetics (detectable within 5 minutes) enable real-time tracking of glycan endocytosis .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for longitudinal studies?

Characterize each batch using HPLC and MALDI-TOF to confirm purity and molecular weight. Include internal standards (e.g., stable isotope-labeled biotin) in assays to normalize inter-batch differences. Collaborate with synthetic chemistry labs to adhere to protocols validated in peer-reviewed studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.